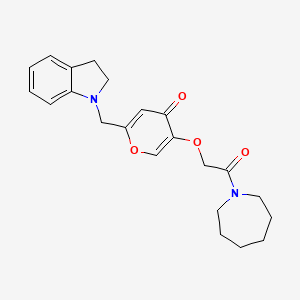

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Description

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a synthetic compound belonging to the 4H-pyran-4-one family, characterized by a central pyranone ring substituted with an azepane-linked oxoethoxy group at position 5 and an indoline-derived methyl group at position 2. The molecular formula is C24H31N3O4, with a molecular weight of 425.52 g/mol . Its structural complexity arises from the azepane (7-membered cyclic amine) and indoline (bicyclic aromatic amine) moieties, which may enhance binding affinity and modulate solubility compared to simpler derivatives.

Properties

IUPAC Name |

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c25-20-13-18(14-24-12-9-17-7-3-4-8-19(17)24)27-15-21(20)28-16-22(26)23-10-5-1-2-6-11-23/h3-4,7-8,13,15H,1-2,5-6,9-12,14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCONXRPYCZDBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one, also referred to as F0679-0009, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a pyranone core substituted with an azepane and an indoline moiety. This unique structural arrangement is believed to contribute to its biological activity.

Target of Action

The primary target of F0679-0009 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in the regulation of the cell cycle, particularly in the transition from the G1 phase to the S phase.

Mode of Action

F0679-0009 acts as a selective inhibitor of CDK2, disrupting its activity and thereby affecting cell cycle progression. This inhibition leads to the prevention of cell proliferation in various cancer cell lines.

Biochemical Pathways

The inhibition of CDK2 by F0679-0009 impacts several key biochemical pathways, including:

- Cell Cycle Regulation : Disruption of CDK2 activity results in cell cycle arrest.

- Apoptosis Induction : The compound has been shown to induce apoptotic pathways in cancer cells.

Pharmacokinetics

F0679-0009 exhibits favorable pharmacokinetic properties, including:

- Absorption : Good absorption characteristics suggest potential for oral bioavailability.

- Distribution : The compound demonstrates effective tissue distribution.

- Metabolism : Initial studies indicate metabolic stability, which is crucial for therapeutic efficacy.

- Excretion : Efficient excretion pathways have been observed, minimizing potential toxicity.

In Vitro Studies

In vitro assays have demonstrated that F0679-0009 exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.75 | CDK2 Inhibition |

| HepG2 | 0.95 | Apoptosis Induction |

| A549 | 0.85 | Cell Cycle Arrest |

| HeLa | 0.60 | Apoptotic Pathway Activation |

Comparative Analysis with Similar Compounds

F0679-0009 is compared with other compounds known for similar biological activities:

| Compound Name | Target | IC50 (µM) | Unique Features |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidin-4-one | CDK Inhibitor | 0.80 | Broad-spectrum anticancer activity |

| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | 1.20 | Known for antimicrobial properties |

| 1-Azepan-1-Yl-2-(4-Thioxo) | Nucleic Acid Based Therapies | 1.50 | Experimental status; less documented |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of F0679-0009 in preclinical models:

-

Study on MCF-7 Cells : Demonstrated that treatment with F0679-0009 resulted in a significant decrease in cell viability (IC50 = 0.75 µM) and induced apoptosis as confirmed by flow cytometry analysis.

"The compound effectively induced apoptotic cell death in breast cancer cells, showcasing its potential as a therapeutic agent" .

- HepG2 Liver Cancer Model : Showed that F0679-0009 reduced tumor growth rates significantly compared to control groups, indicating its potential for liver cancer treatment.

- A549 Lung Cancer Cells : The compound inhibited proliferation and induced cell cycle arrest at the G1 phase, supporting its role as a CDK inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood in comparison to analogous 4H-pyran-4-one derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of 4H-Pyran-4-one Derivatives

Key Comparisons

This contrasts with morpholino-methyl (EHT 1864) and piperazinyl-methyl (EHT 4063, BI85531), which offer greater solubility due to their oxygen/nitrogen-rich rings . 4-Phenylpiperazinyl (BI85531): The phenyl group in BI85531 may enhance blood-brain barrier penetration compared to the indoline group in the target compound, making it more suitable for CNS-targeted therapies .

Substituent at Position 5 2-(Azepan-1-yl)-2-oxoethoxy (Target Compound and BI85531): The azepane ring (7-membered) increases lipophilicity compared to smaller cyclic amines like morpholine (6-membered). This could improve membrane permeability but reduce aqueous solubility . Quinoline/Quinazoline Derivatives (EHT 1864, EHT 4063): These aromatic heterocycles are associated with kinase inhibition and anticancer activity. The trifluoromethyl group in EHT 1864 enhances metabolic stability .

Physicochemical and Biological Implications Solubility: Piperazine and morpholine derivatives (EHT 4063, EHT 1864) are likely more water-soluble than the azepane-containing target compound due to their polar amine groups. In contrast, EHT compounds are reported as kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.